molecular formula C8H7ClN2O B12971193 4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B12971193
M. Wt: 182.61 g/mol
InChI Key: MYFDECHVCSSNDC-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 2092894-19-2) is a high-value chemical building block with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . This compound features a fused pyrrolo[3,4-b]pyridine core structure, which is recognized as a privileged scaffold in medicinal chemistry and is considered an aza-analogue of the bioactive isoindolin-1-one structure . The reactive 4-chloro substituent on the pyridine ring makes this compound a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships. Researchers value this scaffold for its significant potential in drug discovery. The pyrrolo[3,4-b]pyridin-5-one core has been identified as a key structure in the development of novel allosteric modulators for the M4 muscarinic acetylcholine receptor, a promising target for neurological disorders . Furthermore, polysubstituted derivatives of this ring system have demonstrated notable in vitro cytotoxic activity against human epithelial cervical carcinoma cell lines (SiHa, HeLa, CaSki) . In silico studies suggest that these bioactive compounds exhibit strong hydrophobic interactions with the αβ-tubulin protein, a well-established biological target for anticancer agents, indicating a potential mechanism of action similar to that of Paclitaxel . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment before use. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H7ClN2O/c1-11-4-6-7(8(11)12)5(9)2-3-10-6/h2-3H,4H2,1H3

InChI Key

MYFDECHVCSSNDC-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=NC=CC(=C2C1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted pyrrolopyridines with various functional groups.

Scientific Research Applications

4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Cl (4), CH₃ (6) C₈H₇ClN₂O 182.61* Potential M4 receptor modulation
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Cl (2) C₇H₅ClN₂O 168.58 Intermediate in drug synthesis
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Cl (2), 4-MeO-benzyl (6) C₁₅H₁₃ClN₂O₂ 288.73 Enhanced lipophilicity
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Ph (6) C₁₂H₁₀N₂O 198.22 Increased hydrophobicity
6-(3-Ethoxypropyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-... EtO-Pr (6), 4-F-Ph-pyrazole (4) C₂₁H₂₂FN₅O₂ 395.43 Kinase inhibition applications

*Calculated based on standard atomic masses.

Key Observations:

The 4-chloro derivative may exhibit stronger electron-withdrawing effects, enhancing stability and reactivity .

Methyl vs. Bulkier Substituents : The 6-methyl group in the target compound contributes to moderate lipophilicity (logP ~1.5 estimated), whereas bulkier groups like 4-methoxybenzyl () or phenyl () significantly increase hydrophobicity, impacting membrane permeability and metabolic stability .

Biological Activity: Morpholino and triazolylmethyl substituents () introduce hydrogen-bonding capabilities, which may enhance selectivity for enzymes or receptors. For example, morpholino-containing derivatives are often explored for kinase inhibition .

Key Observations:

Antihypertensive Activity : The trifluoromethoxy-substituted derivative () demonstrates potent antihypertensive effects (ED₃₀ = 0.8 mg/kg), highlighting the impact of aromatic substituents on potency .

Neurological Applications : The target compound’s methyl and chloro groups may optimize blood-brain barrier penetration, making it suitable for M4 muscarinic receptor modulation (), unlike the hydroxyl-containing derivative in , which is more polar .

Biological Activity

4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound notable for its pyrrolopyridine framework. With the molecular formula C₈H₈ClN₃O and a molecular weight of 185.62 g/mol, this compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-cancer, anti-inflammatory, and anti-viral applications.

Chemical Structure and Properties

The compound features a chlorine atom at the fourth position and a methyl group at the sixth position of the pyrrolopyridine structure. These substitutions significantly influence its reactivity and biological activity.

PropertyValue
Molecular FormulaC₈H₈ClN₃O
Molecular Weight185.62 g/mol
Structural FeaturesPyrrolopyridine core
Biological ActivitiesAnti-cancer, anti-inflammatory, anti-viral

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit specific kinases involved in cell proliferation, making it a candidate for cancer treatment. For instance, in vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including HeLa and NCI-H460 cells .

Case Study:
In one study, the compound was tested against multiple cancer cell lines with promising results:

  • HeLa Cells : IC50 = 7.01 ± 0.60 µM
  • NCI-H460 Cells : IC50 = 8.55 ± 0.35 µM
  • MCF-7 Cells : IC50 = 14.31 ± 0.90 µM

These findings suggest that the compound could serve as a potent therapeutic agent against several types of cancer.

Anti-Inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Anti-Viral Activity

In addition to its anti-cancer and anti-inflammatory properties, this compound has been explored for its anti-viral potential. Preliminary studies indicate that it may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. Common reagents include sodium azide for substitution reactions and lithium aluminum hydride for reduction processes.

Table: Comparison of Analog Compounds

Compound NameStructural FeaturesBiological Activity
4-Chloro-7H-pyrrolo[2,3-D]pyrimidineSimilar pyrrolopyrimidine coreAnti-cancer properties
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidineTwo chlorine atomsVarying reactivity
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidineLacks chlorine atomDifferent chemical properties

The unique substitution pattern of this compound imparts distinct reactivity compared to its analogs.

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